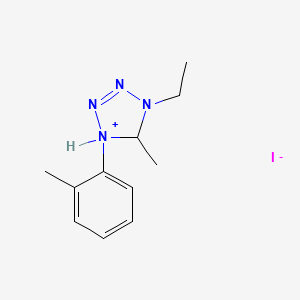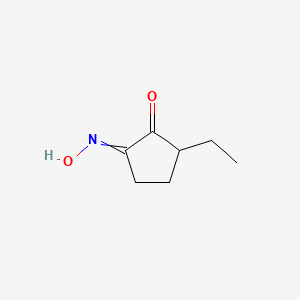
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with a complex structure that includes a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to yield the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of tetrazole salts.
Scientific Research Applications
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-methyl-1-phenyl-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-bromophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
Uniqueness
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59223-27-7 |
|---|---|
Molecular Formula |
C11H17IN4 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1-(2-methylphenyl)-1,5-dihydrotetrazol-1-ium;iodide |
InChI |
InChI=1S/C11H16N4.HI/c1-4-14-10(3)15(13-12-14)11-8-6-5-7-9(11)2;/h5-8,10H,4H2,1-3H3;1H |
InChI Key |
RPOJRNIRUSPDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C([NH+](N=N1)C2=CC=CC=C2C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)

![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

